

# A Comparative Meta-Analysis of Clinical Trials Targeting TIM-3 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | I3MT-3    |           |  |  |  |
| Cat. No.:            | B15606315 | Get Quote |  |  |  |

In the rapidly evolving landscape of cancer immunotherapy, T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in tumor-mediated immune suppression. Its expression on various immune cells, including exhausted T cells, is associated with a poor prognosis in several malignancies. Consequently, targeting TIM-3 has become a promising therapeutic strategy, with several monoclonal antibodies undergoing clinical investigation. This guide provides a meta-analysis of key clinical trials involving three prominent anti-TIM-3 agents: sabatolimab (MBG453), cobolimab (TSR-022), and LY3321367, offering a comparative overview of their efficacy and safety profiles.

### **Efficacy of TIM-3 Targeting Therapies**

The clinical development of TIM-3 inhibitors has explored both monotherapy and combination approaches, primarily with anti-PD-1/PD-L1 agents, across a spectrum of solid and hematological malignancies. The data summarized below is collated from early-phase clinical trials and is intended to provide a comparative snapshot of the current landscape.

#### **Solid Tumors**

In patients with advanced solid tumors, TIM-3 inhibitors as monotherapy have demonstrated modest clinical activity. However, when combined with PD-1/PD-L1 blockade, there is evidence of enhanced anti-tumor responses, particularly in patients who have previously progressed on anti-PD-1/PD-L1 therapy.



| Thera<br>py                                              | Trial<br>(NCT)                     | Cance<br>r Type                              | Treat<br>ment<br>Line         | N  | ORR<br>(%) | DCR<br>(%) | Media<br>n PFS<br>(mont<br>hs)           | Media<br>n OS<br>(mont<br>hs)             | Citatio<br>n |
|----------------------------------------------------------|------------------------------------|----------------------------------------------|-------------------------------|----|------------|------------|------------------------------------------|-------------------------------------------|--------------|
| Sabat olimab (800 mg Q4W) + Sparta lizuma b (400 mg Q4W) | NCT0<br>26082<br>68                | Advan<br>ced<br>Solid<br>Tumor<br>s          | Pre-<br>treated               | 86 | 6          | -          | -                                        | -                                         | [1]          |
| Colore<br>ctal<br>Cance<br>r                             | Pre-<br>treated                    | -                                            | 2/6<br>patient<br>s had<br>PR | -  | -          | -          | [1]                                      |                                           |              |
| NSCL<br>C                                                | Pre-<br>treated                    | -                                            | 1 PR                          | -  | -          | -          | [1]                                      |                                           |              |
| Coboli<br>mab +<br>Dostar<br>limab<br>(500<br>mg<br>Q3W) | AMBE<br>R<br>(NCT0<br>28176<br>33) | Advan<br>ced/M<br>etastat<br>ic<br>NSCL<br>C | Post-<br>PD-<br>(L)1          | 84 | 8.3        | 21.4       | 1.9 -<br>2.1<br>(dose-<br>depen<br>dent) | 6.2 -<br>11.6<br>(dose-<br>depen<br>dent) | [2]          |
| Coboli<br>mab (1<br>mg/kg)<br>+<br>Nivolu<br>mab (3      | AMBE<br>R<br>(NCT0<br>28176<br>33) | Advan<br>ced<br>Solid<br>Tumor<br>s          | Pre-<br>treated               | 7  | 42.9       | -          | -                                        | -                                         | [3]          |



| mg/kg<br>Q2W)                                            |                      |                                     |                 |    |     |    |     |   |         |
|----------------------------------------------------------|----------------------|-------------------------------------|-----------------|----|-----|----|-----|---|---------|
| LY332<br>1367<br>Monot<br>herapy                         | NCT0<br>30991<br>09  | Advan<br>ced<br>Solid<br>Tumor<br>s | Pre-<br>treated | 30 | 3.3 | 40 | -   | - | [4],[5] |
| NSCL<br>C (PD-<br>1/L1<br>refract<br>ory)                | Post-<br>PD-<br>(L)1 | 23                                  | 0               | 35 | 1.9 | -  | [5] |   |         |
| NSCL<br>C (PD-<br>1/L1<br>respon<br>ders)                | Post-<br>PD-<br>(L)1 | 14                                  | 7               | 50 | 7.3 | -  | [5] |   |         |
| LY332<br>1367 +<br>LY330<br>0054<br>(anti-<br>PD-<br>L1) | NCT0<br>30991<br>09  | Advan<br>ced<br>Solid<br>Tumor<br>s | Pre-<br>treated | 91 | 4   | 42 | -   | - | [5]     |

ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; PR: Partial Response. Doses for Cobolimab + Dostarlimab in the NSCLC cohort were 100 mg, 300 mg, and 900 mg.

### **Hematological Malignancies**

In hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), TIM-3 inhibitors in combination with hypomethylating agents (HMAs) have shown promising results.



| Therapy                                         | Trial<br>(NCT)  | Cancer<br>Type            | Treatment<br>Line                     | N  | ORR (%) | Citation |
|-------------------------------------------------|-----------------|---------------------------|---------------------------------------|----|---------|----------|
| Sabatolima<br>b +<br>Decitabine/<br>Azacitidine | NCT03066<br>648 | Newly<br>Diagnosed<br>AML | HMA- naïve, unfit for intensive chemo | 34 | 41.2    |          |
| High-Risk<br>MDS                                | HMA-naïve       | 35                        | 62.9                                  |    |         |          |

## **Safety and Tolerability**

A crucial aspect of novel immunotherapies is their safety profile. The following table summarizes key treatment-related adverse events (TRAEs) observed in clinical trials of TIM-3 inhibitors.



| Therapy                        | Trial (NCT)            | Most Common<br>TRAEs (%)                                                             | Grade ≥3<br>TRAEs (%)                               | Citation |
|--------------------------------|------------------------|--------------------------------------------------------------------------------------|-----------------------------------------------------|----------|
| Sabatolimab<br>Monotherapy     | NCT02608268            | Fatigue (9%)                                                                         | -                                                   | [1]      |
| Sabatolimab +<br>Spartalizumab | NCT02608268            | Fatigue (15%)                                                                        | -                                                   | [1]      |
| Cobolimab<br>Monotherapy       | AMBER<br>(NCT02817633) | Fatigue, nausea,<br>vomiting, rash<br>(overall 67.4%)                                | 4.3                                                 | [3]      |
| Cobolimab +<br>Dostarlimab     | AMBER<br>(NCT02817633) | -                                                                                    | 13.1                                                | [2]      |
| LY3321367<br>Monotherapy       | NCT03099109            | Pruritus, rash,<br>fatigue, anorexia,<br>infusion-related<br>reactions               | 2 patients with Grade ≥3 (dyspnea, lipase increase) | [4],[5]  |
| LY3321367 +<br>LY3300054       | NCT03099109            | Mild (Grade ≤2)                                                                      | 1 patient with<br>Grade 3 anemia                    | [4]      |
| Sabatolimab +<br>HMAs          | NCT03066648            | Thrombocytopenia, a, neutropenia, anemia, febrile neutropenia (similar to HMA alone) | -                                                   | [6]      |

## **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the methodologies employed in these trials is essential for a critical appraisal of the results.

## Sabatolimab ± Spartalizumab in Advanced Solid Tumors (NCT02608268)



- Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion cohorts.[7]
- Patient Population: Adults with advanced, unresectable solid tumors who have progressed on standard therapy. Patients with melanoma and NSCLC were excluded from the doseranging part.[7]
- Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease as per RECIST
   v1.1, and willingness to undergo tumor biopsies.
- Exclusion Criteria: Symptomatic CNS metastases, history of severe hypersensitivity to monoclonal antibodies, and active HIV, HBV, or HCV infection.
- Treatment Regimens:
  - Monotherapy: Sabatolimab administered intravenously at doses ranging from 20 to 1200 mg every 2 or 4 weeks.[7]
  - Combination Therapy: Sabatolimab (20-1200 mg Q2W or Q4W) administered with spartalizumab (80-400 mg Q2W or Q4W).[7] The recommended Phase 2 dose (RP2D) for the combination was sabatolimab 800 mg Q4W with spartalizumab 400 mg Q4W.[8]
- Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D. Secondary objectives included preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and pharmacodynamics.[7]

# Cobolimab ± Dostarlimab in Advanced Solid Tumors (AMBER Trial - NCT02817633)

- Study Design: A Phase 1, multi-center, open-label study with dose-escalation and cohort-expansion parts.[3]
- Patient Population: Patients with advanced solid tumors. The part 2B expansion cohort focused on patients with advanced/metastatic NSCLC previously treated with an anti-PD-(L)1 therapy.[9]



- Inclusion Criteria: Adults with adequate organ function. For the NSCLC cohort, patients must have received prior anti-PD-(L)1 therapy.[9]
- Exclusion Criteria: Prior treatment with an anti-LAG-3 or anti-TIM-3 agent, and for the NSCLC cohort, known EGFR mutation, ALK translocation, or ROS1 mutation.
- Treatment Regimens:
  - Monotherapy: Cobolimab administered intravenously at various doses.[3]
  - Combination Therapy: Cobolimab (100, 300, or 900 mg IV) plus dostarlimab (500 mg IV)
     every 3 weeks.[9]
- Endpoints: Primary endpoints were safety, tolerability, and RP2D. Secondary endpoints included ORR, DCR, and overall survival.[3][9]

## LY3321367 ± LY3300054 in Advanced Solid Tumors (NCT03099109)

- Study Design: A Phase 1a/1b, open-label, dose-escalation and expansion study.[4]
- Patient Population: Patients with histologically confirmed advanced, relapsed/refractory solid tumors.[4]
- Inclusion Criteria: For Phase 1a, prior PD-1/PD-L1 therapy was allowed if toxicities were resolved.[1]
- Exclusion Criteria: Active or chronic infections (HIV, HBV, HCV), active autoimmune disorders, and use of chronic supraphysiologic doses of corticosteroids.[1]
- Treatment Regimens:
  - Monotherapy (Arm A): LY3321367 administered intravenously at doses from 3 mg to 1200 mg every 2 weeks.[4]
  - Combination Therapy (Arm B): LY3321367 (70 mg 1200 mg) in combination with LY3300054 (200 mg - 700 mg) every 2 weeks. The RP2D for the combination was



LY3321367 1200 mg IV Q2W for cycles 1-2, followed by 600 mg Q2W.[4]

 Endpoints: Primary objectives were to assess safety and tolerability and determine the RP2D. Secondary endpoints included pharmacokinetics, immunogenicity, and clinical efficacy (ORR).[4]

## **Visualizing the Mechanisms**

To better understand the rationale behind TIM-3 targeting and the methodology of this metaanalysis, the following diagrams illustrate the TIM-3 signaling pathway and the workflow for conducting a systematic review of clinical trials.





Click to download full resolution via product page

Figure 1: Simplified TIM-3 Signaling Pathway.





Click to download full resolution via product page

Figure 2: Meta-Analysis Workflow based on PRISMA Guidelines.



### Conclusion

The landscape of TIM-3 targeting in oncology is dynamic, with ongoing research continuing to delineate the optimal therapeutic strategies. The current body of evidence suggests that while TIM-3 inhibitors have limited efficacy as monotherapy in advanced solid tumors, their combination with PD-1/PD-L1 blockade holds promise for overcoming resistance to immunotherapy. In hematological malignancies, the combination with hypomethylating agents has demonstrated encouraging response rates. As more data from later-phase trials become available, a clearer picture of the role of TIM-3 inhibitors in the armamentarium of cancer therapeutics will emerge. This guide serves as a foundational resource for researchers and clinicians to navigate the current clinical trial data and understand the scientific rationale underpinning this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of TSR-022 in Participants With Advanced Solid Tumors (AMBER)
   [clin.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase Ib study of sabatolimab (MBG453), a novel immunotherapy targeting TIM-3 antibody, in combination with decitabine or azacitidine in high- or very high-risk myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Research Portal [iro.uiowa.edu]



 To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Trials Targeting TIM-3 in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606315#meta-analysis-of-clinical-trials-involving-tim-3-targeting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com